molecular formula C10H12N2O3S B8775416 4-(Phenylsulfonyl)-2-piperazinone

4-(Phenylsulfonyl)-2-piperazinone

Cat. No. B8775416
M. Wt: 240.28 g/mol
InChI Key: JPYWLNSEDGYUKM-UHFFFAOYSA-N
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Patent
US07776897B2

Procedure details

2-piperazinone was suspended in a mixed solvent of dichloromethane and dioxane and then pyridine and benzenesulfonyl chloride were added thereto. After stirring at room temperature for 16 hours, the solvent was removed by evaporation and the resulting solid was suspended in 1N hydrochloric acid, filtered, and washed with diisopropyl ether to obtain 4-(phenylsulfonyl)-2-piperazinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].ClCCl.O1CCOCC1.[C:17]1([S:23](Cl)(=[O:25])=[O:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>N1C=CC=CC=1>[C:17]1([S:23]([N:4]2[CH2:5][CH2:6][NH:1][C:2](=[O:7])[CH2:3]2)(=[O:25])=[O:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CNCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1CC(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.